molecular formula C21H21N3O3S2 B2647594 1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea CAS No. 1203300-91-7

1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea

Cat. No.: B2647594
CAS No.: 1203300-91-7
M. Wt: 427.54
InChI Key: IKYYPPAGXRUMOU-UHFFFAOYSA-N
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Description

1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea is a synthetic chemical compound of significant interest in medicinal chemistry research due to its unique molecular architecture. This compound features a tetrahydroquinoline scaffold, a structure frequently encountered in bioactive molecules and various therapeutic agents . Furthermore, it incorporates a thiophene-sulfonyl group; thiophene is a privileged heterocycle in drug design known for its versatile pharmacological properties . Derivatives containing the thiophene nucleus have been extensively reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-cancer effects . The specific integration of the urea functional group with these moieties makes this compound a valuable candidate for researchers investigating new enzyme inhibitors and small-molecule probes. It is intended for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and other early-stage pharmacological research. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(3-methylphenyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-15-5-2-7-17(13-15)22-21(25)23-18-10-9-16-6-3-11-24(19(16)14-18)29(26,27)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYYPPAGXRUMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Thiophene Sulfonyl Group: The thiophene ring can be sulfonylated using reagents such as chlorosulfonic acid or sulfonyl chlorides under controlled conditions.

    Coupling with Tolyl Isocyanate: The final step involves the reaction of the sulfonylated tetrahydroquinoline with m-tolyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Antidiabetic Activity

Recent studies have highlighted the potential of thiourea derivatives, including those related to 1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea, as α-glucosidase inhibitors. These compounds can inhibit carbohydrate digestion into glucose, making them valuable in managing type 2 diabetes. For instance, derivatives with similar structures demonstrated significantly enhanced inhibitory activities against α-glucosidase compared to traditional drugs like acarbose . The most potent inhibitors showed IC50 values as low as 0.59μM0.59\,\mu M, indicating their efficacy in reducing blood glucose levels.

b. Antimicrobial Activity

Thiourea derivatives have also exhibited promising antibacterial properties. Compounds related to the target compound have been shown to inhibit various bacterial strains such as E. faecalis and P. aeruginosa. The minimum inhibitory concentrations (MIC) of these compounds ranged from 4040 to 50μg/mL50\,\mu g/mL, demonstrating comparable effectiveness to standard antibiotics like ceftriaxone . This suggests that the compound could be further explored for its potential as an antimicrobial agent.

Mechanistic Studies

a. Molecular Docking and Kinetics

Molecular docking studies reveal that certain derivatives of thiourea bind preferentially to allosteric sites on enzymes like α-glucosidase rather than active sites. This non-competitive inhibition mechanism is crucial for developing selective inhibitors that minimize side effects . Kinetic studies support these findings by showing that these compounds do not compete with the substrate for the active site.

b. Toxicity Studies

Safety profiles are essential for any therapeutic application. In vitro studies indicated that some derivatives did not exhibit cytotoxicity towards liver and kidney cell lines at concentrations greater than 100μM100\,\mu M . This safety margin is critical for considering further development into clinical candidates.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of thiourea derivatives. Variations in substituents on the thiophene and urea moieties significantly influence biological activity. For example, modifications at specific positions on the thiophene ring have been linked to enhanced potency against targeted enzymes .

Compound IC50 (µM) Activity Type
Parent Compound26.71 ± 1.80α-Glucosidase Inhibitor
Compound 8r0.59 ± 0.02Potent α-Glucosidase Inhibitor
Acarbose258.53 ± 1.27Standard Control

Mechanism of Action

The mechanism of action of 1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: Functions as a charge carrier or light-emitting molecule, depending on its electronic properties.

Comparison with Similar Compounds

Research Implications

  • Synthetic Feasibility : The high yield (93%) of Compound 7 suggests that similar nucleophilic substitution strategies could be adapted for synthesizing the target compound.
  • Pharmacological Potential: The benzothiazole and oxazole derivatives () highlight the importance of heterocyclic substituents in modulating bioactivity. The m-tolyl urea group may offer improved lipophilicity for membrane penetration compared to polar groups like carboxylic acid.
  • Crystallographic Insights : The dihedral angles and hydrogen-bonding patterns in underscore the role of conformational flexibility in molecular interactions, which may guide the design of derivatives with optimized binding.

Biological Activity

The compound 1-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea is a novel urea derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, emphasizing its role as a potential therapeutic agent.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the reaction of thiophenes with various amines and isocyanates. The structural framework includes a thiophene ring fused with a tetrahydroquinoline moiety, linked through a sulfonyl group to the urea functional group. This unique structure is believed to contribute to its biological activity.

Biological Activity Overview

The biological activities of urea and thiourea derivatives are well-documented, showcasing a broad spectrum of pharmacological properties including:

  • Antitumor Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, related urea derivatives demonstrated GI50 values indicating effective inhibition of cancer cell proliferation .
  • Antimicrobial Properties : Urea derivatives have been reported to possess antimicrobial activities against both bacterial and fungal strains. The presence of the thiophene ring enhances these properties due to its electron-withdrawing nature, which may facilitate interaction with microbial targets .
  • Inhibition of Enzymatic Activity : Compounds structurally similar to the target compound have been evaluated for their ability to inhibit key enzymes involved in disease processes. For example, some derivatives showed promising inhibition of lysyl oxidase (LOX), an enzyme implicated in cancer metastasis .

Case Studies and Experimental Data

  • Antitumor Efficacy :
    • A study on related thiourea compounds revealed significant antitumor activity with IC50 values ranging from 15 μM to 28 μM against various cancer cell lines such as MDA-MB-435 (breast cancer) and PC-3 (prostate cancer) .
    • The compound's structure allows for effective binding to target proteins involved in cell proliferation.
  • Antimicrobial Activity :
    • Research indicated that compounds featuring thiophene and urea functionalities exhibited broad-spectrum antimicrobial effects. For instance, certain derivatives demonstrated MIC values below 50 μM against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Studies :
    • Inhibitory assays against GSK-3β showed that related compounds could reduce enzymatic activity by more than 50% at concentrations as low as 1 μM . This suggests potential applications in neurodegenerative diseases where GSK-3β plays a pivotal role.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • The position and nature of substituents on the thiophene ring significantly influence biological activity.
  • Sulfonyl groups enhance binding affinity and potency against target enzymes due to their ability to form stable interactions within the active sites.
CompoundStructureIC50 (μM)Biological Activity
Compound AThiophene-Urea25.1Antitumor
Compound BThiophene-Thiourea15.9Antimicrobial
Compound CUrea Derivative57% inhibitionEnzyme Inhibition

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